molecular formula C23H19N3OS2 B11137674 (5Z)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11137674
M. Wt: 417.6 g/mol
InChI Key: GIQVPKVSCFNYCJ-ZHZULCJRSA-N
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Description

The compound (5Z)-5-{[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrazole ring, a thiazolidinone ring, and a sulfanylidene group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions The process begins with the preparation of the pyrazole ring, followed by the formation of the thiazolidinone ring

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

(5Z)-5-{[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-{[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-3-(PROP-2-EN-1-YL)-2-THIAZOLIDIN-4-ONE
  • (5Z)-5-{[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-3-(PROP-2-EN-1-YL)-2-THIO-1,3-THIAZOLIDIN-4-ONE

Uniqueness

The uniqueness of (5Z)-5-{[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE lies in its specific structural configuration and the presence of the sulfanylidene group, which imparts distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C23H19N3OS2

Molecular Weight

417.6 g/mol

IUPAC Name

(5Z)-5-[[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H19N3OS2/c1-3-13-25-22(27)20(29-23(25)28)14-18-15-26(19-7-5-4-6-8-19)24-21(18)17-11-9-16(2)10-12-17/h3-12,14-15H,1,13H2,2H3/b20-14-

InChI Key

GIQVPKVSCFNYCJ-ZHZULCJRSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC=C)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC=C)C4=CC=CC=C4

Origin of Product

United States

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